tert-butyl N-{2-[(2,3-dihydroxypropyl)amino]ethyl}carbamate
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Overview
Description
tert-Butyl N-{2-[(2,3-dihydroxypropyl)amino]ethyl}carbamate: is a chemical compound known for its role as a protected amine. It is often used in various chemical reactions and applications due to its unique structure and properties. The compound has the molecular formula C10H22N2O4 and a molecular weight of 234.3 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-[(2,3-dihydroxypropyl)amino]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with 2,3-dihydroxypropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually cooled to an ice bath temperature, and reagents are added slowly to control the reaction rate .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reagent addition to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-{2-[(2,3-dihydroxypropyl)amino]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but may include the use of catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or carbonyl compounds, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-{2-[(2,3-dihydroxypropyl)amino]ethyl}carbamate is used as a reagent in various synthetic pathways. It serves as a building block for the synthesis of more complex molecules .
Biology: The compound is utilized in biological research for the modification of biomolecules. It can be used to protect amine groups during peptide synthesis, ensuring selective reactions .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be used in the development of drugs that target specific enzymes or receptors .
Industry: Industrially, the compound is employed in the production of various chemicals and materials. Its stability and reactivity make it suitable for use in manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-{2-[(2,3-dihydroxypropyl)amino]ethyl}carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with amine groups, protecting them from unwanted reactions. This protection is crucial in multi-step synthesis processes where selective reactivity is required .
Comparison with Similar Compounds
tert-Butyl N-(2-aminoethyl)carbamate: Similar in structure but lacks the dihydroxypropyl group.
N-Boc-ethylenediamine: Another protected amine with a different protecting group.
Uniqueness: tert-Butyl N-{2-[(2,3-dihydroxypropyl)amino]ethyl}carbamate is unique due to its dihydroxypropyl group, which provides additional functional sites for reactions. This makes it more versatile in synthetic applications compared to similar compounds .
Properties
IUPAC Name |
tert-butyl N-[2-(2,3-dihydroxypropylamino)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O4/c1-10(2,3)16-9(15)12-5-4-11-6-8(14)7-13/h8,11,13-14H,4-7H2,1-3H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKNXXCKDKRMEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCC(CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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